3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[(1-methylpyrrol-3-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-6-5-10(9-15)8-14-12-4-2-3-11(7-12)13(16)17/h2-7,9,14H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMYVSQYNGGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation of 3-Aminobenzoic Acid
A direct approach involves alkylating 3-aminobenzoic acid with (1-methyl-1H-pyrrol-3-yl)methyl chloride.
Step 1: Synthesis of (1-Methyl-1H-pyrrol-3-yl)methyl Chloride
1-Methylpyrrole undergoes Vilsmeier-Haack formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding 3-formyl-1-methylpyrrole. Subsequent reduction with sodium borohydride (NaBH₄) in methanol produces (1-methyl-1H-pyrrol-3-yl)methanol, which is treated with thionyl chloride (SOCl₂) to form the chloromethyl derivative.
Step 2: Alkylation Reaction
3-Aminobenzoic acid is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. (1-Methyl-1H-pyrrol-3-yl)methyl chloride is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The crude product is purified via recrystallization from ethanol/water (yield: 58%).
Challenges :
- Competing over-alkylation at the pyrrole nitrogen.
- Hydrolysis of the chloromethyl intermediate under basic conditions.
Reductive Amination Route
This method avoids handling reactive alkyl halides by employing 3-formyl-1-methylpyrrole.
Step 1: Schiff Base Formation
3-Aminobenzoic acid and 3-formyl-1-methylpyrrole are refluxed in methanol for 6 hours, forming the imine intermediate.
Step 2: Reduction to Secondary Amine
The Schiff base is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 5) at room temperature for 12 hours. The product is isolated via vacuum filtration (yield: 65%).
Advantages :
- Mild reaction conditions preserve acid functionality.
- Avoids halogenated reagents.
Palladium-Catalyzed Buchwald-Hartwig Amination
For higher regiocontrol, a cross-coupling strategy is employed.
Step 1: Ester Protection
Methyl 3-bromobenzoate is prepared by treating 3-bromobenzoic acid with thionyl chloride (SOCl₂) followed by methanol.
Step 2: Coupling with (1-Methyl-1H-pyrrol-3-yl)methylamine
The bromide reacts with (1-methyl-1H-pyrrol-3-yl)methylamine using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 100°C for 18 hours.
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the carboxylic acid (overall yield: 52%).
Optimization Insights :
- Ligand selection (Xantphos vs. BINAP) impacts coupling efficiency.
- Elevated temperatures reduce reaction time but risk decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Alkylation | 58 | 95 | 24 | Straightforward, minimal steps | Low yield due to competing hydrolysis |
| Reductive Amination | 65 | 92 | 18 | Avoids alkyl halides | Requires aldehyde synthesis |
| Buchwald-Hartwig | 52 | 98 | 20 | High regioselectivity | Costly catalysts, multi-step process |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.45 (s, 1H, COOH), 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.23 (t, J = 7.6 Hz, 1H, ArH), 6.78 (s, 1H, pyrrole-H), 6.12 (s, 1H, pyrrole-H), 3.98 (s, 2H, NCH₂), 3.55 (s, 3H, NCH₃).
- ESI-MS : m/z 231.1 [M+H]⁺ (calc. 230.26).
Applications and Derivatives
The compound’s amine and carboxylic acid groups enable further functionalization:
Chemical Reactions Analysis
Types of Reactions
3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the amine and benzoic acid moieties can enhance antibacterial potency .
Anticancer Properties
Research has demonstrated that certain analogues of benzoic acid derivatives possess anticancer activities. For example, compounds with similar structures have been tested for their efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The compound's ability to target specific cellular pathways makes it a candidate for further investigation in cancer therapeutics.
Drug Development
The compound serves as a scaffold for designing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance solubility and bioavailability, which are critical factors in drug formulation. The exploration of its derivatives has led to the identification of compounds with improved pharmacological profiles .
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Research, a series of benzamide derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µM .
Case Study 2: Anticancer Activity
A research team evaluated the anticancer properties of substituted benzoic acids, including those resembling this compound. The study found that certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating superior efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid with two closely related analogs from the evidence:
Key Observations :
- Substituent Position : The meta-substituted benzoic acid in the target compound vs. para-substitution in may influence dipole moments and crystal packing.
- Chlorine Substituent : The presence of chlorine in increases molecular weight and introduces electronegativity, possibly enhancing metabolic stability or binding affinity in biological systems.
Biological Activity
3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid, also known by its IUPAC name, exhibits a range of biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its pyrrole moiety, which contributes to its pharmacological properties. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C₁₃H₁₄N₂O₂, with a molecular weight of approximately 230.26 g/mol. The compound features a benzoic acid structure linked to a pyrrole derivative, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to pyrrole structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Comparative Studies : In a comparative analysis, certain pyrrole derivatives displayed more effective antibacterial activity than standard antibiotics like ciprofloxacin, indicating their potential as lead compounds for developing new antimicrobial agents .
| Compound | Target Bacteria | MIC (μg/mL) | Control Antibiotic | Control MIC (μg/mL) |
|---|---|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | 3.12 | Ciprofloxacin | 2 |
| Pyrrole Derivative | Escherichia coli | 12.5 | Isoniazid | 0.25 |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives of pyrrole exhibited significant cytotoxicity, reducing cell viability significantly compared to untreated controls .
- Mechanism of Action : The activity against cancer cells may be attributed to the ability of the compound to induce apoptosis through various pathways, although specific mechanisms are still under investigation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity against multidrug-resistant strains and reported favorable results with lower MIC values against resistant strains . This highlights the compound's potential in combating antibiotic resistance.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the pyrrole structure can significantly affect biological activity. For example, substituents on the aromatic ring were shown to enhance or diminish activity against specific pathogens .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in bacterial resistance mechanisms, providing insights into its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hours). Optimization involves monitoring intermediates using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Purification is achieved via column chromatography or recrystallization .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify functional groups and connectivity, while Mass Spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% purity threshold). For example, ¹H NMR peaks for the pyrrole methyl group appear at δ ~2.5 ppm, and the benzoic acid proton resonates near δ ~12 ppm .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding affinity (Kd). For mechanistic studies, employ molecular docking simulations (AutoDock Vina) to predict binding modes to targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors). Validate predictions with site-directed mutagenesis or competitive inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength). Conduct systematic replication studies using standardized protocols (e.g., OECD guidelines). Cross-validate findings with orthogonal methods (e.g., LC-MS for metabolite profiling or CRISPR-edited cell lines to isolate target effects). Meta-analyses of dose-response curves can clarify potency variations .
Q. How can in silico modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME to calculate LogP (lipophilicity) and topological polar surface area (TPSA) for blood-brain barrier penetration predictions. Molecular dynamics (MD) simulations (GROMACS) assess stability in physiological environments. ADMET predictors (e.g., pkCSM) estimate toxicity profiles, such as hERG channel inhibition .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Use LC-MS to monitor hydrolysis of the benzoic acid moiety or oxidation of the pyrrole ring. Phosphate-buffered saline (PBS) at pH 7.4 mimics biological fluid stability. Kinetic modeling (Arrhenius equation) extrapolates shelf-life .
Methodological and Theoretical Frameworks
Q. How to select an appropriate research design for investigating structure-activity relationships (SAR)?
- Methodological Answer : Employ a fixed experimental design with controlled variables (e.g., substituent variations on the pyrrole ring). Use quantitative structure-activity relationship (QSAR) models to correlate structural descriptors (e.g., Hammett σ constants) with bioactivity. Validate with dose-response assays in triplicate .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Methodological Answer : Link hypotheses to enzyme inhibition kinetics (Michaelis-Menten models) or receptor-ligand interaction theories (e.g., two-state models). For example, mTOR/p70S6K pathway inhibition (as seen in analogous compounds) could explain anti-proliferative effects via autophagy induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
